molecular formula C12H12O3S B2555177 Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 40862-88-2

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B2555177
CAS RN: 40862-88-2
M. Wt: 236.29
InChI Key: MBXKYFARHLNLDY-UHFFFAOYSA-N
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Patent
US07897789B2

Procedure details

A solution of 2-fluoro-5-methoxy-benzaldehyde (4.35 g, 28.2 mmol) in DMF (30 mL) is added mercapto-acetic acid ethyl ester (3.71 mL, 33.9 mmol) and K2CO3 (7.86 g, 57.0 mmol). The resulting suspension is stirred at 80° C. for 60 min and quenched with water (300 mL). The mixture is extracted with EtOAc (2×200 mL), and the organic layer is dried over Na2SO4, concentrated, and purified by silica gel column chromatography (10% EtOAc/Hex), to give the title compound as an oil (4.40 g, 66%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
Quantity
7.86 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[CH2:12]([O:14][C:15](=[O:18])[CH2:16][SH:17])[CH3:13].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:12]([O:14][C:15]([C:16]1[S:17][C:2]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=2[CH:4]=1)=[O:18])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Name
Quantity
3.71 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
7.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred at 80° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (10% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.